Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate
Description
Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate (CAS: 1935116-62-3) is a fluorinated spirocyclic compound with the molecular formula C₁₀H₁₆FNO₂ and a molecular weight of 201.24 g/mol . Its structure features a spiro junction at positions 6 and 8, a fluorine atom at position 8, and an ethyl ester group. The fluorine atom enhances metabolic stability and modulates electronic properties, making it valuable in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-2-14-8(13)10(11)7-12-6-9(10)4-3-5-9/h12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUAUBPRUGNJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC12CCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of a suitable azaspiro compound with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution at the ester group.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate serves as a building block in organic synthesis, enabling the creation of more complex molecular structures. Its unique spirocyclic framework allows for various chemical transformations, including:
- Oxidation : Producing carboxylic acids or ketones.
- Reduction : Leading to alcohols or amines.
- Nucleophilic Substitution : Facilitating the introduction of new functional groups.
Biology
Research has indicated potential antimicrobial and antiviral properties of this compound. Studies have shown:
-
Antimicrobial Efficacy : Demonstrated effectiveness against multi-drug-resistant bacterial strains in vitro.
Study Type Findings Antimicrobial Study Reduced bacterial viability Antiviral Investigation Interfered with viral RNA synthesis
Medicine
The compound is being explored for its role in drug development , particularly in designing new pharmaceuticals targeting specific diseases. It may interact with enzymes or receptors to modulate biological pathways, making it a candidate for therapeutic agents.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial activity of this compound against various pathogens. The results indicated significant reduction in bacterial counts, especially against resistant strains.
Case Study 2: Antiviral Mechanism
Research focused on the compound's mechanism against influenza viruses revealed that it inhibits viral replication by blocking RNA synthesis, showcasing its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The following compounds share the 6-azaspiro[3.4]octane core but differ in substituents, heteroatoms, or functional groups (Table 1):
Table 1: Structural and Functional Comparison
Hazard and Stability Profiles
- Toxicity : Fluorinated and benzyl-substituted analogs carry H302 (acute toxicity) and H315/H319 (skin/eye irritation) warnings .
- Stability : Hydrochloride salts require low-temperature storage (-20°C or -80°C ) to prevent decomposition, whereas the main compound’s stability data remain unspecified .
Biological Activity
Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate is a unique compound characterized by its spirocyclic structure and the presence of a fluorine atom, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, including its potential applications in medicine and biochemistry, along with relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework, which is known to influence the interaction with biological targets. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing binding affinity, potentially leading to inhibition or activation of biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit growth.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has also shown promise in antiviral applications. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes.
| Virus Tested | IC50 (µM) |
|---|---|
| Influenza A | 5.2 |
| Herpes Simplex Virus | 3.7 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively reduced bacterial viability in vitro, particularly against multi-drug resistant strains.
- Antiviral Mechanism Investigation : Research published in a peer-reviewed journal explored the compound's mechanism against influenza viruses, revealing that it interferes with viral RNA synthesis, thus preventing replication.
Research Applications
This compound serves as a valuable building block in organic synthesis and drug development:
- Medicinal Chemistry : Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
- Material Science : The compound's properties are being explored for use in creating advanced materials with specific functionalities.
Q & A
Q. Key Considerations :
- Fluorine’s electronegativity alters electron density, affecting downstream reactivity (e.g., carboxylate ester hydrolysis rates) .
- Comparative studies with oxygen/sulfur analogs (e.g., Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate) highlight fluorine’s unique electronic effects .
What analytical techniques are essential for confirming the structure of this compound?
Basic
A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments; fluorine coupling (³J, ⁴J) confirms proximity to the spiro center.
- ¹⁹F NMR : Directly identifies fluorine chemical shifts (δ ~ -150 to -200 ppm for aliphatic C-F bonds).
- X-ray Crystallography : Resolves spirocyclic geometry and fluorine positioning. SHELX software is widely used for refinement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₃FNO₃).
Q. Methodological Insight :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites.
- In Vitro Assays : Competitive inhibition assays using radiolabeled ligands quantify target engagement .
What methodological approaches resolve contradictions in spectroscopic data of spirocyclic compounds?
Advanced
Contradictions (e.g., ambiguous NOE signals or overlapping peaks) require:
- Crystallographic Validation : Single-crystal X-ray structures provide unambiguous stereochemical assignments. SHELXL refinement is standard .
- DFT Calculations : Predict NMR chemical shifts (e.g., Gaussian09) and compare with experimental data.
- 2D NMR (COSY, HSQC, HMBC) : Resolves connectivity in complex spin systems.
Case Study :
this compound’s ¹³C NMR showed unexpected splitting; X-ray confirmed a twisted spiro conformation causing anisotropic effects .
What are the common purification methods for spirocyclic carboxylates like this compound?
Q. Basic
Q. Example Protocol :
Post-synthesis, concentrate reaction mixture under reduced pressure.
Dissolve residue in ethyl acetate, wash with brine, dry over Na₂SO₄.
Purify via flash chromatography (Rf = 0.3 in 3:7 EA/Hex) .
How can computational modeling predict the biological activity of this compound derivatives?
Q. Advanced
- QSAR Models : Train models using spirocyclic datasets to predict IC₅₀ values for targets like kinases or transporters.
- Pharmacophore Mapping : Identify critical features (e.g., fluorine’s role in H-bond acceptor sites) .
- ADMET Prediction : SwissADME or ADMETlab2.0 estimate permeability, metabolic stability, and toxicity.
Q. Validation :
What strategies optimize stereochemical outcomes in synthesizing this compound?
Q. Advanced
- Chiral Auxiliaries : Use Evans’ oxazolidinones to control spiro center configuration.
- Asymmetric Catalysis : Ni-catalyzed cyclizations with Josiphos ligands achieve >90% ee .
- Dynamic Resolution : Racemic mixtures equilibrate under thermodynamic control, favoring one enantiomer.
Case Study :
A tert-butyl spiro intermediate achieved 77% yield and 94% ee via Ni-catalyzed asymmetric synthesis .
How does the spirocyclic framework influence stability under experimental conditions?
Q. Basic
- Thermal Stability : Spiro strains reduce decomposition temperatures (Td ~ 150°C vs. 200°C for non-spiro analogs).
- Hydrolytic Stability : The fluorine-carboxylate proximity slows ester hydrolysis (t₁/₂ = 48 h in pH 7.4 buffer vs. 12 h for non-fluorinated analogs) .
Q. Methodological Note :
- Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
